7-(4-Chlorophenyl)-2-pentyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Description
7-(4-Chlorophenyl)-2-pentyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a triazolopyridine derivative characterized by a pentyl chain at position 2 and a 4-chlorophenyl group at position 5. Its molecular formula is C₁₈H₁₇ClN₄, with a molecular weight of 324.82 g/mol .
Properties
IUPAC Name |
7-(4-chlorophenyl)-2-pentyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4/c1-2-3-4-5-17-21-18-16(12-20)15(10-11-23(18)22-17)13-6-8-14(19)9-7-13/h6-11H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAZSZDOURUFBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NN2C=CC(=C(C2=N1)C#N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chlorophenyl)-2-pentyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile typically involves a multi-step process. One common method is the microwave-mediated, catalyst-free synthesis from enaminonitriles and benzohydrazides. This method involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The reaction is carried out under microwave irradiation, which significantly reduces the reaction time and improves the yield.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar microwave-assisted methods. The process is eco-friendly, as it does not require catalysts or additives, and demonstrates good functional group tolerance . The scalability and efficiency of this method make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-(4-Chlorophenyl)-2-pentyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
7-(4-Chlorophenyl)-2-pentyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investig
Biological Activity
Overview
7-(4-Chlorophenyl)-2-pentyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a heterocyclic compound belonging to the class of triazolopyridines. Its unique structure includes a triazole ring fused with a pyridine ring, which contributes to its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly those related to inflammation and cancer.
The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets, including enzymes and receptors. Triazole compounds like this one are known to modulate key biochemical pathways by binding to specific proteins involved in processes such as inflammation and cell proliferation.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes that play crucial roles in inflammatory responses.
- Receptor Modulation: It has shown potential as a modulator of nicotinic acetylcholine receptors (nAChRs), which are involved in various neurological functions.
Biological Activity Data
Research indicates that this compound exhibits several pharmacological properties:
| Biological Activity | Description | Reference |
|---|---|---|
| Anticancer | Inhibits cancer cell proliferation in vitro. | |
| Anti-inflammatory | Modulates inflammatory pathways, potentially reducing inflammation. | |
| Antimicrobial | Exhibits activity against certain microbial strains. |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
In Vitro Studies:
- A study demonstrated that this compound significantly inhibited the growth of various cancer cell lines, suggesting its potential as an anticancer agent. The compound's mechanism was linked to apoptosis induction and cell cycle arrest.
- Receptor Interaction:
-
Inflammation Pathway Modulation:
- Another study focused on its anti-inflammatory properties, revealing that the compound could inhibit pro-inflammatory cytokine production in macrophages. This suggests its potential therapeutic application in inflammatory diseases.
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step processes including microwave-assisted methods that enhance yield and purity while being environmentally friendly.
Synthetic Route Overview:
- Starting materials: Enaminonitriles and benzohydrazides.
- Reaction conditions: Microwave-mediated synthesis for rapid formation.
- Final product: Characterized using NMR and mass spectrometry techniques.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares key structural analogs, focusing on substituent effects:
Key Observations:
- Lipophilicity : The pentyl chain in the target compound enhances lipophilicity compared to aryl or bulky tert-butyl substituents, suggesting better membrane permeability in biological systems .
- Melting Points : Aromatic substituents (e.g., 4-chlorophenyl in 5s) increase melting points due to π-π stacking, while aliphatic chains (e.g., pentyl) likely reduce crystallinity .
Functional and Application-Based Differences
- Fluorescence : Compounds like 5s and 5u, with aromatic or conjugated substituents, exhibit strong fluorescence (quantum yields up to 0.89), making them suitable as optical probes . The pentyl derivative’s aliphatic chain likely diminishes this property.
- The pentyl chain may enhance bioavailability for agrochemical applications, though direct evidence is lacking.
- Solubility : Chloromethyl or acetyl substituents (e.g., compound 10 ) increase polarity, improving aqueous solubility compared to the hydrophobic pentyl chain.
Research Findings and Data Tables
Spectral Data Comparison
The nitrile group’s IR stretch (~2200–2230 cm⁻¹) is consistent across analogs, confirming its stability under synthetic conditions.
Molecular Weight and Substituent Trends
| Substituent Type | Avg. Molecular Weight (g/mol) | Representative Example |
|---|---|---|
| Aliphatic (pentyl) | 324.82 | Target Compound |
| Aromatic (chlorophenyl) | 364.36 | 5s |
| Bulky (tert-butyl) | 310.79 | 2-(tert-Butyl) analog |
Aliphatic chains reduce molecular weight but increase hydrophobicity, while aromatic groups add rigidity and higher melting points.
Q & A
What are the standard metal-free synthetic routes for synthesizing 7-(4-chlorophenyl)-substituted triazolo[1,5-a]pyridine derivatives?
Basic Research Question
The synthesis typically involves cyclization of aminopyridine derivatives with carbonyl-containing reagents (e.g., diethyl oxalate, aldehydes) in acetic acid or pyridine under reflux. For example, heating aminopyridine precursors with chloroacetyl chloride in pyridine yields chloromethyl-substituted derivatives (78% yield) . Structural confirmation is achieved via / NMR and IR spectroscopy (e.g., C≡N stretch at ~2220 cm, C=O at ~1690 cm) .
How do researchers confirm the structural integrity of triazolo[1,5-a]pyridine-8-carbonitriles?
Basic Research Question
Key methods include:
- NMR spectroscopy : NMR signals for acetyl groups (δ ~1.95 ppm), aryl protons (δ ~7.2–7.9 ppm), and NH protons (δ ~11.5 ppm) .
- Elemental analysis : Carbon, hydrogen, and nitrogen content (e.g., C: 53.21% calculated vs. 53.32% observed) .
- IR spectroscopy : Detection of nitrile (2219 cm) and carbonyl (1692 cm) functional groups .
What reaction conditions optimize yields in multi-component syntheses of triazolo[1,5-a]pyridine derivatives?
Advanced Research Question
Yields >85% are achieved using:
- Solvent selection : Acetic acid for cyclocondensation , DMF for microwave-assisted protocols .
- Temperature control : Reflux at 120°C for 6–10 hours .
- Catalyst-free conditions : Metal-free protocols avoid contamination, as seen in spirocyclic derivatives (75–78% yields) .
How do copper-catalyzed tandem reactions enhance the synthesis of fluorescent triazolo[1,5-a]pyridines?
Advanced Research Question
Copper catalysis enables radical cyclization of 1,2-bis(arylethylidene)hydrazines with benzylidenemalononitriles, producing 2,5,7-triaryl derivatives with strong blue fluorescence (Stokes shifts >100 nm, quantum yields >0.8). This method is critical for developing fluorescent probes in biomedical imaging .
What computational tools are used to predict the bioactivity of triazolo[1,5-a]pyridine-8-carbonitriles?
Advanced Research Question
Molecular docking studies (e.g., AutoDock Vina) analyze interactions with viral proteins or enzymes. For example, 7-(4-fluorophenyl) derivatives show high binding affinity to SARS-CoV-2 main protease (binding energy < −8.0 kcal/mol) . QSAR models correlate substituent effects (e.g., electron-withdrawing Cl) with bioactivity .
How do substituents at the 2-position influence photophysical properties?
Advanced Research Question
Electron-donating groups (e.g., styryl, cyanovinyl) enhance fluorescence intensity and redshift emission. For instance, (E)-2-styryl derivatives exhibit λ at 450 nm (quantum yield: 0.85), while alkyl chains (e.g., pentyl) reduce conjugation, blue-shifting λ .
What strategies address regioselectivity challenges in spirocyclic triazolo[1,5-a]pyridine synthesis?
Advanced Research Question
Cyclization with ketones (e.g., cyclohexanone) under acidic conditions ensures spiro-formation at the 2-position. For example, spiro[cyclohexane] derivatives (compound 13 ) show 62.65% carbon content vs. 62.74% calculated, confirming regioselective cyclization .
How do structural modifications at the 7-position affect biological activity?
Advanced Research Question
4-Chlorophenyl groups enhance lipophilicity and target binding (e.g., antifungal IC: 2.1 µM vs. 8.3 µM for unsubstituted analogs). Comparative studies of 7-aryl vs. 7-alkyl derivatives reveal 10-fold differences in cytotoxicity .
What mechanistic pathways explain the formation of bis-triazolo[1,5-a]pyridines?
Advanced Research Question
Bis-derivatives (e.g., compound 11 ) form via nucleophilic acyl substitution between aminopyridines and diacyl chlorides (e.g., phthaloyl chloride). Kinetic studies show second-order dependence on aminopyridine concentration, suggesting a stepwise mechanism .
How are mass spectrometry and HRMS utilized in characterizing complex derivatives?
Advanced Research Question
EI-MS fragments at m/z 356 (M) confirm molecular ions, while HRMS (e.g., m/z 356.0823 calculated vs. observed for CHClN) validates elemental composition. MS/MS fragmentation patterns distinguish regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
